
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
Overview
Description
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C8H12O4. It is a colorless to yellow liquid that is used in various chemical syntheses and research applications. This compound is known for its unique structure, which includes a tetrahydropyran ring fused with a carboxylate group and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 1,3-dioxane in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through continuous distillation processes. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Triflation at the 5-Position
The ketone and ester groups facilitate functionalization at the 5-position. Treatment with trifluoromethylsulfonic anhydride (Tf₂O) and DIPEA in DCM generates a triflate intermediate, enabling subsequent cross-coupling reactions :
Reaction Conditions | Product | Key Observations |
---|---|---|
Tf₂O (1.1 eq), DIPEA (1.2 eq), DCM, −78°C → RT | Ethyl 5-(triflyloxy)-3,6-dihydro-2H-pyran-4-carboxylate | Crude product used directly in Suzuki-Miyaura couplings |
SmI₂-Mediated Reductive Cyclizations
The compound participates in samarium iodide (SmI₂)-driven reductive cyclizations, forming fused bicyclic structures. These reactions exploit radical intermediates generated via single-electron transfer (SET) to the ester carbonyl :
Example Pathway :
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SET Reduction : SmI₂ reduces the ester carbonyl, forming a radical anion.
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Cyclization : Radical intermediates undergo 5-exo-trig cyclization onto adjacent alkenes.
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Protonation : Final protonation yields cyclized products (e.g., cyclopentane derivatives).
Applications : Synthesis of polycyclic natural product scaffolds .
Nickel-Catalyzed Enantioselective Allylic Alkylation
The compound serves as a substrate in nickel-catalyzed allylic alkylations. Using a chiral ligand (e.g., (R)-P-phos), the reaction achieves high enantioselectivity (up to 91% ee) :
Catalyst System | Allylating Agent | Product | ee |
---|---|---|---|
Ni(COD)₂ (10 mol%), (R)-P-phos (12 mol%) | Allyl bromide | Ethyl 3-allyl-3-oxotetrahydro-2H-pyran-4-carboxylate | 86% |
Mechanistic Insight :
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Oxidative addition of allyl bromide to Ni(0).
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Enolate formation via deprotonation.
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Stereoselective C–C bond formation guided by the chiral ligand.
Hydrolysis and Decarboxylation
The ethyl ester undergoes hydrolysis under acidic or basic conditions, yielding 3-oxotetrahydro-2H-pyran-4-carboxylic acid. Subsequent decarboxylation via heating eliminates CO₂, forming 3-oxotetrahydro-2H-pyran :
Stepwise Process :
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Ester Hydrolysis :
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NaOH (aq.), reflux → Carboxylic acid (86–92% yield).
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Decarboxylation :
Enolate Alkylation
The α-proton adjacent to the ketone is deprotonated by strong bases (e.g., LHMDS), forming an enolate for alkylation :
Base | Alkylating Agent | Product | Yield |
---|---|---|---|
LHMDS | Allyl bromide | Ethyl 3-allyl-3-oxotetrahydro-2H-pyran-4-carboxylate | 70% |
Stereochemical Control : Bulky bases favor less sterically hindered transition states.
Scientific Research Applications
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can modulate the activity of enzymes and affect cellular processes .
Comparison with Similar Compounds
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate can be compared with similar compounds such as ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. While both compounds share a similar tetrahydropyran ring structure, they differ in the position of the oxo and carboxylate groups. This difference in structure can lead to variations in their chemical reactivity and biological activity .
List of Similar Compounds
- Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate
- Ethyl 2-oxotetrahydro-2H-pyran-4-carboxylate
- Ethyl 3-oxotetrahydro-2H-pyran-5-carboxylate
Biological Activity
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, an organic compound with the molecular formula C₈H₁₂O₄, is gaining attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydropyran ring, a ketone functional group, and a carboxylate group. This unique structure contributes to its reactivity and biological properties. The compound can be synthesized through various methods, highlighting its accessibility for research purposes .
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The precise mechanism involves the disruption of bacterial cell membranes, leading to cell lysis .
2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases .
3. Antioxidant Properties
this compound has demonstrated antioxidant activity, which may help protect cells from oxidative stress. This property is crucial for developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators .
- Cytokine Modulation : By affecting signaling pathways like NF-κB and MAPK, it alters the expression of various cytokines involved in inflammation .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduced TNF-α and IL-6 production | |
Antioxidant | Protection against oxidative stress |
Case Study: Anti-inflammatory Mechanism
In a study involving RAW264.7 macrophages stimulated with LPS, this compound significantly decreased the levels of inflammatory cytokines. The compound's ability to inhibit NF-κB activation was crucial in this process, suggesting its potential as an anti-inflammatory agent in therapeutic applications .
Applications in Medicine and Industry
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing anti-inflammatory or antimicrobial drugs.
- Nutraceuticals : Its antioxidant properties may be harnessed in dietary supplements aimed at reducing oxidative stress-related diseases.
Properties
IUPAC Name |
ethyl 3-oxooxane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWJCZGOJKZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612726 | |
Record name | Ethyl 3-oxooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388109-26-0 | |
Record name | Ethyl 3-oxooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-oxooxane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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